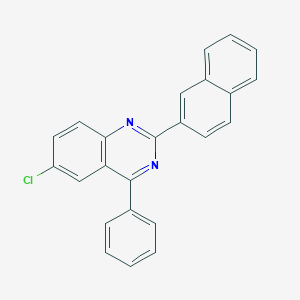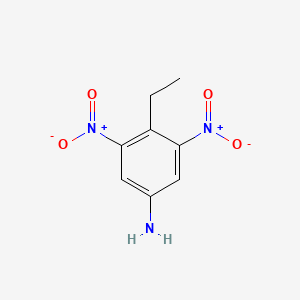
4-Ethyl-3,5-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is used primarily in the agricultural sector as a herbicide, targeting weed control by inhibiting plant growth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dinitroaniline typically involves the nitration of 4-ethyl aniline. The process includes the following steps:
Nitration Reaction: 4-Ethyl aniline is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) at controlled temperatures to introduce nitro groups at the 3 and 5 positions of the aniline ring.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-ethyl aniline are nitrated using industrial nitrating equipment.
Continuous Processing: The reaction is carried out in continuous reactors to ensure consistent product quality.
Purification and Packaging: The product is purified using industrial-scale purification techniques and then packaged for distribution.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 4-Ethyl-3,5-diaminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethyl-3,5-dinitroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, including dyes and pharmaceuticals.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit specific biological pathways.
Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields.
Mecanismo De Acción
The primary mechanism of action of 4-Ethyl-3,5-dinitroaniline involves the inhibition of tubulin polymerization in plants. This disruption of microtubule formation prevents cell division, leading to the inhibition of root and shoot growth in weeds. The compound specifically targets tubulin proteins, forming a tubulin-dinitroaniline complex that disrupts the mitotic sequence.
Comparación Con Compuestos Similares
4-Ethyl-3,5-dinitroaniline can be compared with other dinitroaniline compounds such as:
- Pendimethalin
- Trifluralin
- Oryzalin
- Benfluralin
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 4-position and nitro groups at the 3 and 5 positions make it particularly effective as a herbicide with specific target action on tubulin proteins.
Propiedades
Número CAS |
702642-25-9 |
|---|---|
Fórmula molecular |
C8H9N3O4 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
4-ethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-2-6-7(10(12)13)3-5(9)4-8(6)11(14)15/h3-4H,2,9H2,1H3 |
Clave InChI |
BNTIGSBCIDBMOK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



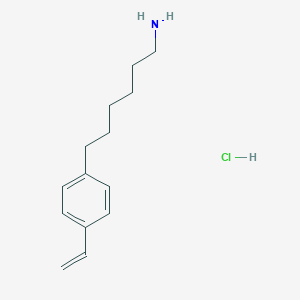
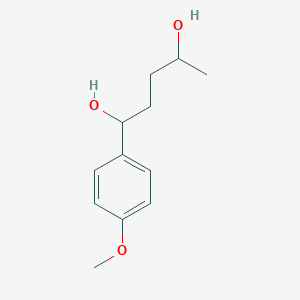
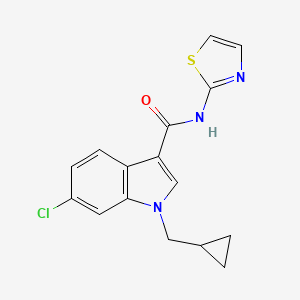

![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)


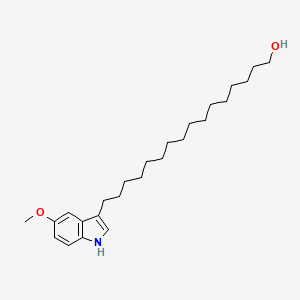
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
